molecular formula C20H21NO3 B5236727 3-hydroxy-1-methyl-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one

3-hydroxy-1-methyl-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one

Katalognummer B5236727
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: WYRNKFMSXXJIMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-hydroxy-1-methyl-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one, also known as PB28, is a synthetic compound that belongs to the family of benzochromene derivatives. PB28 has been demonstrated to exhibit potent antitumor activity by selectively targeting the androgen receptor (AR) in prostate cancer cells.

Wirkmechanismus

3-hydroxy-1-methyl-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one exerts its antitumor activity by binding to the ligand-binding domain of the AR, thereby preventing the binding of androgens to the receptor. This results in the inhibition of AR-mediated transcriptional activity, which is essential for the growth and survival of prostate cancer cells. 3-hydroxy-1-methyl-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one has been shown to exhibit greater potency and selectivity for the AR than other known antiandrogens.
Biochemical and Physiological Effects:
3-hydroxy-1-methyl-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one has been shown to induce cell cycle arrest and apoptosis in prostate cancer cells. It has also been demonstrated to inhibit the expression of genes that are involved in the regulation of cell proliferation, survival, and invasion. In addition, 3-hydroxy-1-methyl-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one has been shown to inhibit the growth of prostate tumors in animal models, without causing significant toxicity or side effects.

Vorteile Und Einschränkungen Für Laborexperimente

3-hydroxy-1-methyl-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one has several advantages for lab experiments, including its potency and selectivity for the AR, its ability to induce apoptosis in prostate cancer cells, and its low toxicity. However, its synthesis is complex and time-consuming, which may limit its availability for research purposes.

Zukünftige Richtungen

There are several future directions for the research on 3-hydroxy-1-methyl-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one. One direction is to investigate its potential as a therapeutic agent for the treatment of advanced prostate cancer. Another direction is to explore its activity against other types of cancer, such as breast and ovarian cancer. Furthermore, the development of more efficient and cost-effective synthesis methods for 3-hydroxy-1-methyl-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one could facilitate its use in research and clinical applications. Finally, the identification of biomarkers that predict the response to 3-hydroxy-1-methyl-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one treatment could improve its clinical efficacy and reduce the risk of toxicity.

Synthesemethoden

3-hydroxy-1-methyl-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one can be synthesized through a multistep process that involves the condensation of 4-hydroxycoumarin with piperidine, followed by the alkylation of the resulting product with 1-chloro-2-methylpropane. The final step involves the oxidation of the resulting product with potassium permanganate to obtain 3-hydroxy-1-methyl-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one.

Wissenschaftliche Forschungsanwendungen

3-hydroxy-1-methyl-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one has been extensively studied for its antitumor activity in prostate cancer cells. It has been shown to selectively target the AR, a nuclear receptor that plays a critical role in the development and progression of prostate cancer. 3-hydroxy-1-methyl-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one has been demonstrated to inhibit the growth of prostate cancer cells in vitro and in vivo, and to induce apoptosis in these cells.

Eigenschaften

IUPAC Name

3-hydroxy-1-methyl-4-(piperidin-1-ylmethyl)benzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-13-11-17(22)16(12-21-9-5-2-6-10-21)19-18(13)14-7-3-4-8-15(14)20(23)24-19/h3-4,7-8,11,22H,2,5-6,9-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRNKFMSXXJIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C3=CC=CC=C3C(=O)O2)CN4CCCCC4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-1-methyl-4-(piperidin-1-ylmethyl)-6H-benzo[c]chromen-6-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.